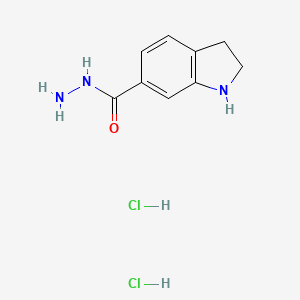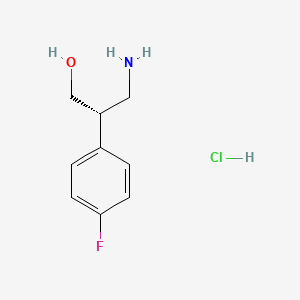![molecular formula C15H15ClN2 B1408321 [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine CAS No. 1776570-49-0](/img/structure/B1408321.png)
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine
Übersicht
Beschreibung
5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine (5-CPMA) is an organochlorine compound that has recently been studied for its potential applications in scientific research. It is a synthetic compound that is derived from the cyclopropyl group of compounds and is composed of a pyridine ring and a chlorophenyl group. 5-CPMA has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as well as its potential to be used as a drug.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Research on pyridine-based heterocyclic derivatives, such as 4-(5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine, has shown promising analgesic properties. These compounds have demonstrated effectiveness in various pain-inducing tests, partially mediated through interactions with nicotinic receptors (Nigade, Chavan, & Deodhar, 2010).
Anticancer and Antimicrobial Properties
Certain pyridine-clubbed oxazole and pyrazoline derivatives have shown significant anticancer and antimicrobial activities. These properties have been confirmed through in vitro studies against various pathogenic strains and cancer cell lines, indicating their potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial and Antifungal Activities
Diphenyl 1-(pyridin-3-yl)ethylphosphonates, a class of compounds related to pyridine derivatives, have shown high antimicrobial activities against various bacteria and fungi. They also demonstrate significant anticancer activities against specific cancer cell lines, indicating a broad spectrum of potential applications (Abdel-megeed et al., 2012).
Herbicidal and Fungicidal Activities
N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have shown excellent herbicidal and fungicidal activities. This highlights the potential of pyridine derivatives in agricultural applications (Tian et al., 2009).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity. Several compounds in this series exhibited significant seizures protection, suggesting their potential use in treating epilepsy (Pandey & Srivastava, 2011).
Antibacterial Activity
Various pyridine derivatives have demonstrated weak antibacterial activity, opening avenues for their use in combating bacterial infections (Anusevičius et al., 2014).
Antifungal Activity
Compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide have shown good antifungal activity against several strains, indicating their utility in treating fungal infections (Si, 2009).
Eigenschaften
IUPAC Name |
N-[[5-(3-chlorophenyl)pyridin-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-14-3-1-2-12(7-14)13-6-11(8-17-10-13)9-18-15-4-5-15/h1-3,6-8,10,15,18H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPBGCKHDONDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



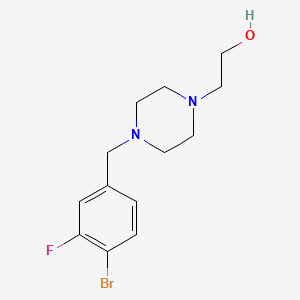
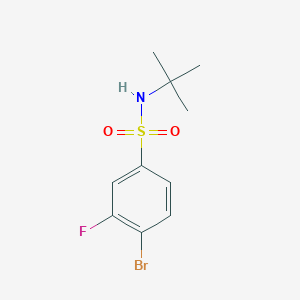
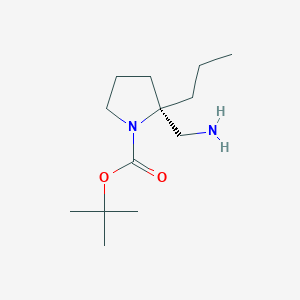
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)
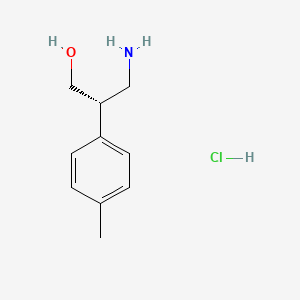


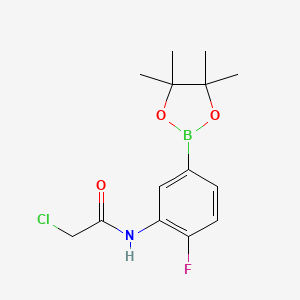
![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)
